molecular formula C21H20N4O4S B2802966 2-((4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)sulfonyl)benzonitrile CAS No. 2034605-22-4

2-((4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B2802966
CAS No.: 2034605-22-4
M. Wt: 424.48
InChI Key: PQQLVSDKYICWRQ-UHFFFAOYSA-N
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Description

2-((4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)sulfonyl)benzonitrile is a versatile chemical compound used in various scientific research fields. Its unique structure, which includes a piperidine ring and an imidazolidinone moiety, makes it valuable for applications in drug development and material synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)sulfonyl)benzonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the imidazolidinone intermediate, followed by its coupling with a piperidine derivative.

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are used to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-((4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)sulfonyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to alter the compound’s structure.

    Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by others using reagents like sodium hydroxide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-((4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)sulfonyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2-((4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)sulfonyl)pyrimidine-4-carbonitrile
  • 2-((4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)sulfonyl)benzamide

Uniqueness

Compared to similar compounds, 2-((4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)sulfonyl)benzonitrile stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it particularly valuable in drug development and material science .

Properties

IUPAC Name

2-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c22-14-16-6-4-5-9-19(16)30(28,29)23-12-10-17(11-13-23)24-15-20(26)25(21(24)27)18-7-2-1-3-8-18/h1-9,17H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQLVSDKYICWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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